molecular formula C7H3Cl2NO3S B6306944 2,5-Dichlorobenzenesulfonyl isocyanate CAS No. 7019-16-1

2,5-Dichlorobenzenesulfonyl isocyanate

Cat. No. B6306944
CAS RN: 7019-16-1
M. Wt: 252.07 g/mol
InChI Key: LYDQIFZADSUDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzenesulfonyl isocyanate (DCBSI) is a chemical compound that is used in various fields of scientific research. It is a highly reactive compound that can be used as a reagent, catalyst, or initiator in a variety of chemical reactions. DCBSI is a colorless crystalline solid with a melting point of 81-83 °C and a boiling point of 155-157 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

2,5-Dichlorobenzenesulfonyl isocyanate is a highly reactive compound and can undergo a variety of chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and phenols. It can also react with electrophiles, such as alkenes and alkynes. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate can react with a variety of other compounds, such as acids, bases, and organometallic compounds.

Biochemical And Physiological Effects

2,5-Dichlorobenzenesulfonyl isocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

2,5-Dichlorobenzenesulfonyl isocyanate has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent, catalyst, or initiator in a variety of reactions. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, 2,5-Dichlorobenzenesulfonyl isocyanate is a corrosive compound and should be handled with caution. It should also be stored in a cool, dry place, away from light and heat.

Future Directions

In the future, 2,5-Dichlorobenzenesulfonyl isocyanate could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, it could be used in the development of new materials, such as polymers and dyes. It could also be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Scientific Research Applications

2,5-Dichlorobenzenesulfonyl isocyanate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of monomers. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate has been used in the synthesis of dyes, pigments, and other compounds.

properties

IUPAC Name

2,5-dichloro-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQIFZADSUDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512123
Record name 2,5-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzenesulfonyl isocyanate

CAS RN

7019-16-1
Record name 2,5-Dichlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 452 g of 2,5-dichlorobenzene sulfonamide, 260 g of cyclohexylisocyanate and 10.0 g of "Dabco" (1,4-diazabicyclo[2,2,2]octane) in 2000 ml chlorobenzene was heated for one hour to reflux in a flask fitted with a water condenser and dry-ice condenser in series, a stirrer and a thermometer. Phosgene was then added into the vapor space of the flask at such a rate that the temperature of the reaction mass was maintained at 123°-125° C. due to refluxing phosgene. During 3 hours of operation a total of 260 g of phosgene was added. The dry-ice condenser was then removed and the reaction mass refluxed to drive off excess phosgene until the temperature reached 134° C. After cooling to room temperature and filtration, the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure. The resulting residue was then distilled at lower pressure. Obtained were 378 g (75% yield) of 2,5-dichlorobenzenesulfonylisocyanate (B.P. 105° C./0.35 mm).
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.